molecular formula C11H16N2O5 B8022576 L-5-Hydroxytryptophan dihydrate

L-5-Hydroxytryptophan dihydrate

Cat. No.: B8022576
M. Wt: 256.25 g/mol
InChI Key: PVXNMGORJHHUIM-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-5-Hydroxytryptophan dihydrate is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is produced from the essential amino acid L-tryptophan by the enzyme tryptophan hydroxylase. This compound is known for its role in the treatment of various disorders, including depression, insomnia, and chronic headaches .

Scientific Research Applications

Biological Activity

L-5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and chemical precursor to serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite. This article explores the biological activity of L-5-Hydroxytryptophan dihydrate, focusing on its physiological effects, mechanisms of action, and clinical applications.

5-HTP is synthesized from the essential amino acid L-tryptophan through the action of the enzyme tryptophan hydroxylase (TPH). This conversion is a critical step in serotonin biosynthesis. The synthesis can also occur via microbial fermentation processes, which provide a sustainable production method for pharmaceutical applications .

Physiological Effects

5-HTP has been studied extensively for its effects on various physiological and psychological conditions:

  • Mood Disorders : Clinical trials have demonstrated that 5-HTP supplementation can significantly improve symptoms of depression and anxiety. In one study involving therapy-resistant depression patients, 43 out of 99 patients reported complete recovery after receiving 5-HTP at varying doses .
  • Sleep Disorders : Research indicates that 5-HTP may enhance sleep quality by increasing serotonin levels, which subsequently promotes melatonin production. This effect has been observed in both animal models and human studies .
  • Pain Management : Animal studies suggest that 5-HTP can reduce pain perception and inflammation. For instance, in collagen-induced arthritis models, 5-HTP treatment led to decreased disease activity scores and improved histological outcomes .

The biological activity of 5-HTP primarily revolves around its role as a serotonin precursor. Upon administration, it crosses the blood-brain barrier and is converted into serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC). The increase in serotonin levels affects various neurotransmitter systems, leading to several physiological changes:

  • Increased Serotonin Release : Studies have shown that systemic administration of 5-HTP results in a dose-dependent increase in serotonin release in the hypothalamus, indicating its effectiveness as a precursor .
  • Regulation of Circadian Rhythms : 5-HTP has been found to reset circadian rhythms in animal models, suggesting potential applications in sleep disorders and jet lag management .

Clinical Applications

The clinical applications of this compound are diverse:

  • Depression and Anxiety Treatment : Numerous studies support its use as an adjunct therapy for mood disorders. It is often combined with other antidepressants to enhance therapeutic outcomes .
  • Weight Management : Some research suggests that 5-HTP may aid in weight loss by promoting satiety and reducing appetite through serotonin modulation .

Safety and Side Effects

While generally considered safe, 5-HTP can cause side effects such as gastrointestinal disturbances and drowsiness. Caution is advised when combining it with other serotonergic medications due to the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity .

Research Findings Summary

Study FocusKey FindingsReference
DepressionSignificant improvement in mood; effective adjunct therapy
Sleep QualityEnhanced sleep quality through increased melatonin production
Pain ManagementReduced pain perception and inflammation in animal models
Circadian Rhythm RegulationResetting of circadian rhythms in animal studies

Properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.2H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);2*1H2/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXNMGORJHHUIM-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501349024
Record name 5-Hydroxy-L-tryptophan dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145224-90-4
Record name 5-Hydroxy-L-tryptophan dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.